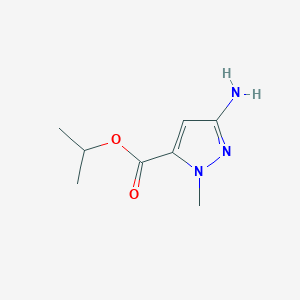

Propan-2-yl 3-amino-1-methyl-1H-pyrazole-5-carboxylate

Description

Propan-2-yl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by a methyl group at position 1, an amino group at position 3, and a propan-2-yl ester at position 5 of the pyrazole ring. Its molecular formula is C₈H₁₃N₃O₂, with a molecular weight of 183.21 g/mol. Pyrazole derivatives are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

propan-2-yl 5-amino-2-methylpyrazole-3-carboxylate |

InChI |

InChI=1S/C8H13N3O2/c1-5(2)13-8(12)6-4-7(9)10-11(6)3/h4-5H,1-3H3,(H2,9,10) |

InChI Key |

AXYDYTBINRRQCP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=NN1C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 3-amino-1-methyl-1H-pyrazole-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid with isopropyl alcohol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-amino-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and substituted pyrazoles, which can be further utilized in various chemical and pharmaceutical applications .

Scientific Research Applications

Propan-2-yl 3-amino-1-methyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Propan-2-yl 3-amino-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. In medicinal applications, it may exert its effects by interfering with cellular signaling pathways, leading to therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares Propan-2-yl 3-amino-1-methyl-1H-pyrazole-5-carboxylate with structurally related pyrazole derivatives:

Physicochemical Properties

- Solubility : The propan-2-yl ester reduces aqueous solubility compared to carboxylic acid derivatives (e.g., 1-Methyl-1H-pyrazole-3-carboxylic acid) but improves membrane permeability .

- Melting Point: Amino-substituted pyrazoles generally exhibit higher melting points (e.g., 150–152°C for 1-Methyl-1H-pyrazole-3-carboxylic acid) due to hydrogen-bonding networks .

Research Findings and Data Tables

Table 1: Comparative Pharmacological Data

Table 2: Hydrogen-Bonding Patterns

Biological Activity

Propan-2-yl 3-amino-1-methyl-1H-pyrazole-5-carboxylate, also known as methyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by case studies and research findings.

The synthesis of this compound involves several key steps:

- Formation of the Pyrazole Ring : The initial step includes cyclization reactions between hydrazines and 1,3-dicarbonyl compounds under acidic or basic conditions.

- Substituent Introduction : The amino group is introduced through nucleophilic substitution, while the isopropyl group is added via alkylation reactions.

- Esterification : Finally, the carboxylic acid group is esterified using methanol in the presence of an acid catalyst.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound's amino group and pyrazole ring are crucial for binding to enzymes and receptors, modulating their activity and leading to various biological effects .

Key Pathways

The compound has been shown to influence several signaling pathways relevant to disease processes:

- Anti-inflammatory Effects : It modulates inflammatory responses by inhibiting key enzymes involved in the production of pro-inflammatory mediators.

- Anticancer Activity : Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including MCF7 and A549, by inducing apoptosis and inhibiting cell proliferation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| A549 | 26 | Inhibition of cell proliferation |

| HepG2 | 0.71 | Significant antiproliferative potential |

These findings suggest that derivatives of this compound can be developed as effective anticancer agents targeting specific pathways involved in tumor growth .

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation:

| Inflammatory Mediator | Effect |

|---|---|

| COX Enzymes | Inhibition |

| TNF-alpha | Reduction |

By inhibiting cyclooxygenase (COX) enzymes, this compound can potentially reduce pain and inflammation associated with various conditions such as arthritis .

Case Studies

Several case studies have demonstrated the efficacy of this compound in preclinical settings:

- Study on Cancer Cell Lines : A study evaluated the effects of this compound on MCF7 and A549 cell lines, revealing significant cytotoxicity with IC50 values indicating potent activity against these cancer types.

- Anti-inflammatory Model : In a model of induced inflammation, treatment with this compound resulted in a marked decrease in inflammatory markers compared to control groups.

Q & A

Q. What is the typical synthetic route for Propan-2-yl 3-amino-1-methyl-1H-pyrazole-5-carboxylate?

The compound is synthesized via a multi-step process involving cyclocondensation and esterification. A common approach for structurally similar pyrazole derivatives involves reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate, followed by cyclization with a hydrazine derivative. Subsequent esterification with propan-2-ol under acidic or catalytic conditions yields the target compound. Reaction conditions (e.g., temperature, solvent, and catalysts) significantly impact yield and purity .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- FT-IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry (e.g., propan-2-yl protons as a septet at ~5.0 ppm, pyrazole ring protons as distinct singlets) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding stability .

- HPLC/MS : Validates purity (>98%) and molecular weight (183.21 g/mol) .

Q. What storage conditions ensure compound stability?

Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group. Avoid exposure to moisture and light, as pyrazole derivatives are prone to photodegradation. Stability studies should include periodic HPLC analysis to monitor degradation products .

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose via licensed waste handlers. Avoid aqueous cleanup to prevent contamination .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Yield optimization strategies include:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance cyclization efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction kinetics.

- Temperature Control : Maintain 60–80°C during cyclization to balance rate and side reactions.

- Purification : Flash chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) isolates the product with >95% purity .

Q. How do hydrogen-bonding patterns influence crystallization?

Graph-set analysis (R₂²(8) motifs) reveals that intermolecular N–H···O and O–H···N hydrogen bonds between the amino group and ester carbonyl stabilize the crystal lattice. These interactions dictate polymorph formation and solubility profiles, which are critical for bioavailability studies .

Q. How should contradictory spectral data be resolved during characterization?

Contradictions (e.g., unexpected NMR shifts or IR peaks) require:

- Cross-Validation : Compare experimental data with computational simulations (DFT or molecular docking).

- Isotopic Labeling : Use ¹⁵N-labeled analogs to confirm assignments in complex NMR spectra.

- Complementary Techniques : Pair X-ray data with dynamic light scattering (DLS) to rule out polymorphic interference .

Q. What strategies assess bioactivity in drug discovery pipelines?

- Enzyme Inhibition Assays : Target kinases or cyclooxygenases using fluorescence-based assays (e.g., ADP-Glo™).

- Molecular Docking : Simulate interactions with protein binding pockets (e.g., COX-2 or EGFR) to predict efficacy.

- ADMET Profiling : Evaluate metabolic stability (human liver microsomes) and cytotoxicity (MTT assay on HEK293 cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.